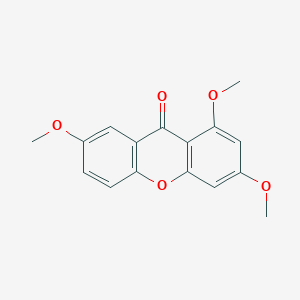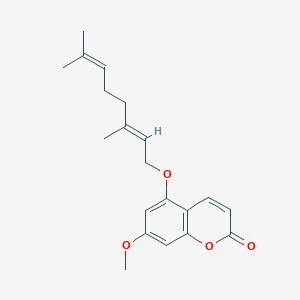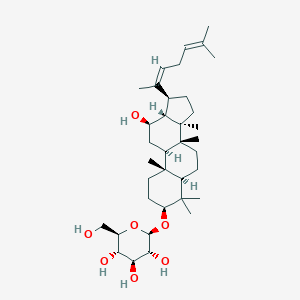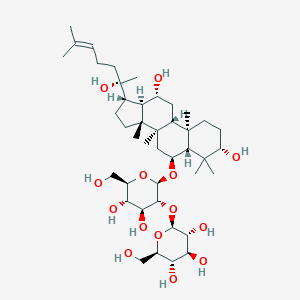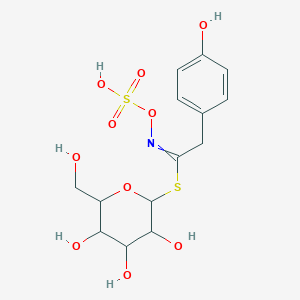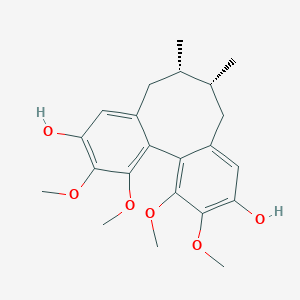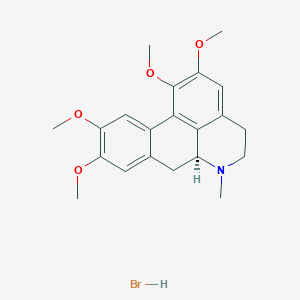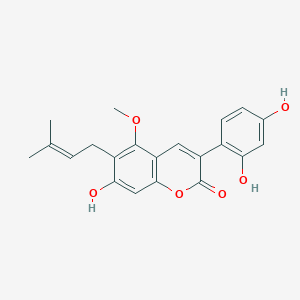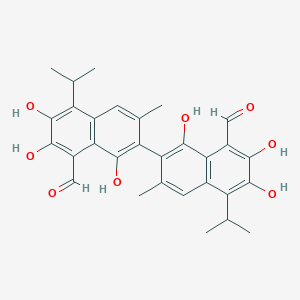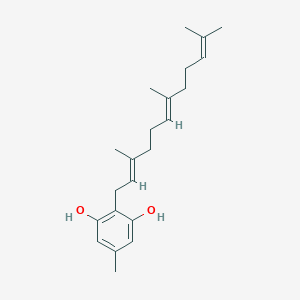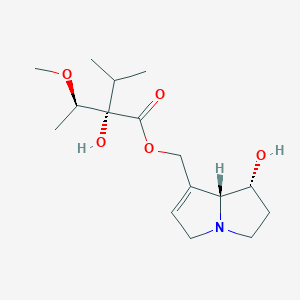
Sincamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sincamidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used as a research tool to study the effects of calcium channels on various physiological processes.
Mecanismo De Acción
Sincamidine acts as a selective blocker of L-type calcium channels. It binds to the calcium channel and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in neurotransmitter release, muscle contraction, and cardiac function.
Efectos Bioquímicos Y Fisiológicos
Sincamidine has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine. It also reduces the contractility of smooth and cardiac muscle. Sincamidine has been found to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sincamidine in lab experiments is its high selectivity for L-type calcium channels. This allows researchers to study the effects of calcium channel blockers on specific physiological processes. However, Sincamidine has a relatively short half-life and must be used in high concentrations to achieve its desired effects. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of Sincamidine in scientific research. One area of potential research is the development of new calcium channel blockers based on the structure of Sincamidine. Another area of research is the investigation of the effects of Sincamidine on other physiological processes such as insulin secretion and platelet aggregation. Additionally, Sincamidine may be useful in the treatment of other conditions such as hypertension and migraine headaches. Further research is needed to fully understand the potential applications of Sincamidine in medicine.
Conclusion:
In conclusion, Sincamidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is primarily used as a research tool to study the effects of calcium channels on various physiological processes. Sincamidine acts as a selective blocker of L-type calcium channels and has been found to have a variety of biochemical and physiological effects. Despite its limitations, Sincamidine has several potential future directions for scientific research.
Métodos De Síntesis
Sincamidine is synthesized by reacting 2,6-dimethylaniline with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final product, Sincamidine. The synthesis method is relatively simple and yields high purity Sincamidine.
Aplicaciones Científicas De Investigación
Sincamidine is primarily used as a research tool to study the effects of calcium channels on various physiological processes. It has been found to be particularly useful in studying the role of calcium channels in neurotransmitter release, muscle contraction, and cardiac function. Sincamidine is also used to investigate the effects of calcium channel blockers on these physiological processes.
Propiedades
Número CAS |
59532-50-2 |
|---|---|
Nombre del producto |
Sincamidine |
Fórmula molecular |
C16H27NO5 |
Peso molecular |
313.39 g/mol |
Nombre IUPAC |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13-,14-,16+/m1/s1 |
Clave InChI |
LMFKRLGHEKVMNT-MEWXFMAXSA-N |
SMILES isomérico |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)OC |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
SMILES canónico |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Otros números CAS |
59532-50-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



